Physicochemical Property Differentiation: Calculated LogP and TPSA of N-(2,6-dichloro-4-sulfamoylphenyl)propanamide vs. Key Analogs
N-(2,6-dichloro-4-sulfamoylphenyl)propanamide (target) exhibits a calculated XLogP3-AA of 1.4 and a TPSA of 97.6 Ų [1]. In comparison, the closely related analog 1-(2,6-dichloro-4-sulfamoylphenyl)-3-phenylurea has a higher XLogP3-AA of 2.3, indicating significantly greater lipophilicity, and a TPSA of 99.1 Ų [2]. The 0.9 log unit difference in XLogP suggests the target compound is approximately 8-fold less lipophilic, which can translate to distinct absorption, distribution, and membrane penetration profiles. This quantitative difference in a key drug-like property provides a verifiable basis for selecting this specific propanamide derivative over the phenylurea analog for studies requiring a lower lipophilicity scaffold.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 1-(2,6-dichloro-4-sulfamoylphenyl)-3-phenylurea: 2.3 |
| Quantified Difference | Target is 0.9 log units lower (approximately 8-fold less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lower lipophilicity can reduce non-specific binding and improve aqueous solubility, a critical factor for in vitro assay reproducibility and in vivo pharmacokinetic optimization.
- [1] PubChem. (2026). N-(2,6-dichloro-4-sulfamoylphenyl)propanamide. PubChem CID 43134157. View Source
- [2] PubChem. (2026). 1-(2,6-dichloro-4-sulfamoylphenyl)-3-phenylurea. PubChem CID 10498706. View Source
